Cas no 848181-52-2 (5,6-Dichloro-N-[4-(diethylamino)phenyl]-3-pyridinecarboxamide)

5,6-Dichloro-N-[4-(diethylamino)phenyl]-3-pyridinecarboxamide is a specialized organic compound featuring a pyridinecarboxamide core with dichloro substitutions at the 5 and 6 positions, coupled with a diethylamino-substituted phenyl group. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The dichloro-pyridine moiety enhances reactivity and binding affinity, while the diethylamino group contributes to solubility and bioavailability. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in targeting specific enzymes or receptors. The compound's stability under various conditions further supports its utility in synthetic applications and intermediate synthesis.
5,6-Dichloro-N-[4-(diethylamino)phenyl]-3-pyridinecarboxamide structure
848181-52-2 structure
Product Name:5,6-Dichloro-N-[4-(diethylamino)phenyl]-3-pyridinecarboxamide
CAS No:848181-52-2
MF:C16H17Cl2N3O
MW:338.231681585312
CID:5454173
PubChem ID:4800573
Update Time:2025-06-08

5,6-Dichloro-N-[4-(diethylamino)phenyl]-3-pyridinecarboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS001102312
    • EN300-26583970
    • AB00736291-01
    • 848181-52-2
    • Z28151764
    • 5,6-dichloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide
    • 5,6-Dichloro-N-[4-(diethylamino)phenyl]-3-pyridinecarboxamide
    • Inchi: 1S/C16H17Cl2N3O/c1-3-21(4-2)13-7-5-12(6-8-13)20-16(22)11-9-14(17)15(18)19-10-11/h5-10H,3-4H2,1-2H3,(H,20,22)
    • InChI Key: FRACGPCFAFALNS-UHFFFAOYSA-N
    • SMILES: C1=NC(Cl)=C(Cl)C=C1C(NC1=CC=C(N(CC)CC)C=C1)=O

Computed Properties

  • Exact Mass: 337.0748676g/mol
  • Monoisotopic Mass: 337.0748676g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 45.2Ų

Experimental Properties

  • Density: 1.318±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 428.9±45.0 °C(Predicted)
  • pka: 10.58±0.70(Predicted)

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Additional information on 5,6-Dichloro-N-[4-(diethylamino)phenyl]-3-pyridinecarboxamide

5,6-Dichloro-N-[4-(diethylamino)phenyl]-3-pyridinecarboxamide (CAS No. 848181-52-2): A Comprehensive Overview

5,6-Dichloro-N-[4-(diethylamino)phenyl]-3-pyridinecarboxamide (CAS No. 848181-52-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the pyridinecarboxamide family and is characterized by its unique structural features, including dichloro substitution and a diethylamino group. These characteristics contribute to its potential therapeutic applications and make it an intriguing subject for ongoing scientific investigation.

The structure of 5,6-Dichloro-N-[4-(diethylamino)phenyl]-3-pyridinecarboxamide is composed of a pyridine ring with a carboxamide functional group attached at the 3-position. The dichloro substitutions at the 5 and 6 positions, along with the diethylamino group on the phenyl ring, impart specific chemical properties that are crucial for its biological activity. The compound's molecular formula is C17H19Cl2N3O, and its molecular weight is approximately 350.29 g/mol.

In recent years, 5,6-Dichloro-N-[4-(diethylamino)phenyl]-3-pyridinecarboxamide has been studied for its potential as a therapeutic agent in various medical conditions. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory effects, 5,6-Dichloro-N-[4-(diethylamino)phenyl]-3-pyridinecarboxamide has also demonstrated promising antioxidant properties. Oxidative stress is a common factor in many chronic diseases, and compounds with strong antioxidant capabilities can help mitigate cellular damage caused by reactive oxygen species (ROS). Studies have indicated that this compound can scavenge free radicals and protect cells from oxidative damage, making it a potential candidate for treating conditions such as neurodegenerative disorders and cardiovascular diseases.

The pharmacokinetic profile of 5,6-Dichloro-N-[4-(diethylamino)phenyl]-3-pyridinecarboxamide has been extensively studied to understand its behavior in biological systems. Preclinical data suggest that it has good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. Additionally, the compound exhibits low toxicity in animal models, which is a crucial factor for its potential use in human therapy.

In terms of clinical applications, 5,6-Dichloro-N-[4-(diethylamino)phenyl]-3-pyridinecarboxamide is currently being evaluated in several preclinical studies for its efficacy in treating various conditions. For instance, it has shown promise in reducing inflammation and oxidative stress in animal models of arthritis and colitis. Moreover, preliminary studies have explored its potential as an adjunct therapy in cancer treatment due to its ability to modulate the immune response and enhance the effectiveness of other anticancer agents.

The mechanism of action of 5,6-Dichloro-N-[4-(diethylamino)phenyl]-3-pyridinecarboxamide involves multiple pathways. It has been shown to interact with specific receptors and enzymes involved in inflammatory and oxidative stress responses. For example, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes. Additionally, it may modulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby enhancing the cell's defense against oxidative damage.

Despite its promising therapeutic potential, further research is needed to fully elucidate the mechanisms underlying the biological activities of 5,6-Dichloro-N-[4-(diethylamino)phenyl]-3-pyridinecarboxamide. Ongoing clinical trials will provide valuable insights into its safety and efficacy in human subjects. The development of this compound as a therapeutic agent is an active area of research, with scientists and pharmaceutical companies collaborating to optimize its formulation and delivery methods.

In conclusion, 5,6-Dichloro-N-[4-(diethylamino)phenyl]-3-pyridinecarboxamide (CAS No. 848181-52-2) represents a promising candidate for various therapeutic applications due to its unique chemical structure and multifaceted biological activities. As research continues to advance our understanding of this compound, it holds significant potential for addressing unmet medical needs in areas such as inflammation, oxidative stress-related disorders, and cancer therapy.

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